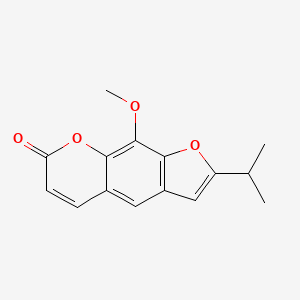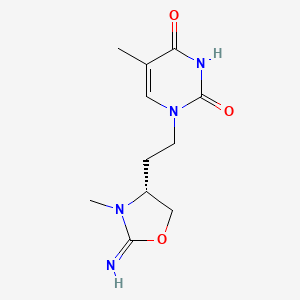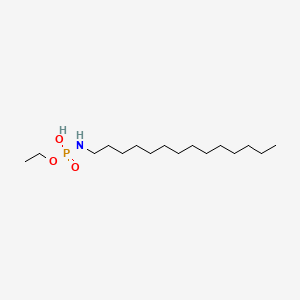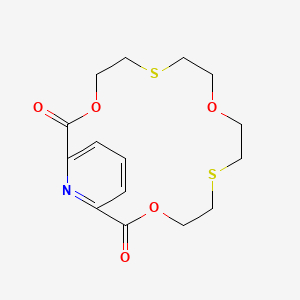
3,9,15-Trioxa-6,12-dithia-21-azabicyclo(15.3.1)henicosa-1(21),17,19-triene-2,16-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,9,15-Trioxa-6,12-dithia-21-azabicyclo(15.3.1)henicosa-1(21),17,19-triene-2,16-dione is a complex macrocyclic compound characterized by its unique structure, which includes multiple oxygen, sulfur, and nitrogen atoms.
Métodos De Preparación
The synthesis of 3,9,15-Trioxa-6,12-dithia-21-azabicyclo(15.3.1)henicosa-1(21),17,19-triene-2,16-dione typically involves the use of pyridine dicarbonyl chloride as a starting material. The synthetic route includes several steps, such as the formation of intermediate compounds and the incorporation of sulfur and oxygen atoms into the macrocyclic structure. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product .
Análisis De Reacciones Químicas
3,9,15-Trioxa-6,12-dithia-21-azabicyclo(15.3.1)henicosa-1(21),17,19-triene-2,16-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the development of new drugs and therapeutic agents. In medicine, it is being explored for its potential use in targeted drug delivery systems. Additionally, in industry, it is used in the production of advanced materials and as a catalyst in various chemical processes .
Mecanismo De Acción
The mechanism of action of 3,9,15-Trioxa-6,12-dithia-21-azabicyclo(15.3.1)henicosa-1(21),17,19-triene-2,16-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparación Con Compuestos Similares
3,9,15-Trioxa-6,12-dithia-21-azabicyclo(15.3.1)henicosa-1(21),17,19-triene-2,16-dione can be compared with other similar macrocyclic compounds, such as 3,6,9,12-tetraoxa-18-azabicyclo(12.3.1)oetadeca-1(18),14,16-triene-2,13-dione and 3,6,9,12,15-pentaoxa-21-azabicyclo(15.3.1)heneicosa-1(21),17,19-triene-2,16-dione. These compounds share similar structural features but differ in the number and arrangement of oxygen, sulfur, and nitrogen atoms. The uniqueness of this compound lies in its specific combination of these atoms, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
68436-51-1 |
|---|---|
Fórmula molecular |
C15H19NO5S2 |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
3,9,15-trioxa-6,12-dithia-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene-2,16-dione |
InChI |
InChI=1S/C15H19NO5S2/c17-14-12-2-1-3-13(16-12)15(18)21-7-11-23-9-5-19-4-8-22-10-6-20-14/h1-3H,4-11H2 |
Clave InChI |
LRISKFCJYKCVKX-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCOC(=O)C2=NC(=CC=C2)C(=O)OCCSCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




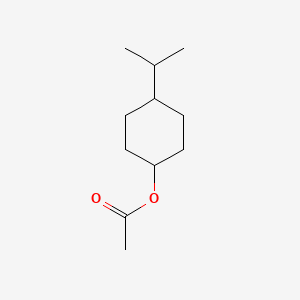

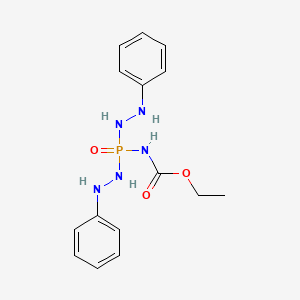



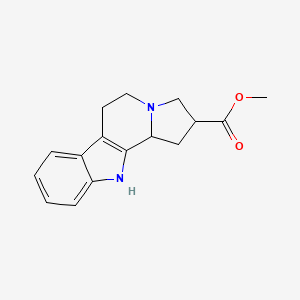
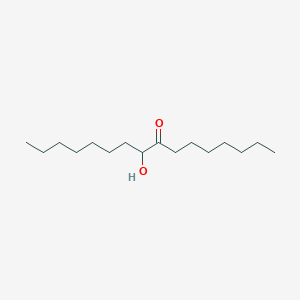
![4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol](/img/structure/B12802798.png)
